2,2-Difluoro-1H-indene-1,3(2H)-dione

Catalog No.
S15027981
CAS No.
76185-13-2
M.F
C9H4F2O2
M. Wt
182.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1H-indene-1,3(2H)-dione

CAS Number

76185-13-2

Product Name

2,2-Difluoro-1H-indene-1,3(2H)-dione

IUPAC Name

2,2-difluoroindene-1,3-dione

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

InChI

InChI=1S/C9H4F2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H

InChI Key

ORFXWUQTYBXJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(F)F

2,2-Difluoro-1H-indene-1,3(2H)-dione (CAS: 76185-13-2) is a highly reactive, electrophilic fluorinated building block predominantly utilized in the synthesis of gem-difluorinated pharmaceuticals and complex materials. Structurally, the incorporation of a strongly electron-withdrawing difluoromethylene (-CF2-) group between the two carbonyls of the indane core dramatically increases the electrophilicity of the adjacent carbon centers compared to unfluorinated baselines. This heightened reactivity makes it an indispensable precursor for generating difluoroindanediol derivatives, such as MenE enzyme inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA). For procurement professionals and synthetic chemists, sourcing this pre-difluorinated diketone bypasses the low yields and poor selectivity associated with late-stage fluorination of standard indandiones, offering a reliable, stoichiometrically precise starting material for advanced drug discovery and halogenated material workflows [1].

Research Fit

Scaffold Gem-difluoro indandione building block
Key Attribute Non-enolizable, rigid bicyclic core
Research Use Medicinal chemistry and materials science

Substituting 2,2-difluoro-1H-indene-1,3(2H)-dione with generic unfluorinated 1H-indene-1,3(2H)-dione or monofluorinated analogs fundamentally alters downstream reaction trajectories and target binding affinities. Attempting late-stage fluorination on unfluorinated indandione often yields complex mixtures of mono- and difluorinated species, complicating purification and reducing overall yield. Furthermore, the extreme electrophilicity imparted by the gem-difluoro group completely changes the diketone's behavior in asymmetric reductions; standard chiral catalysts that successfully induce enantiocontrol in unfluorinated ketones fail entirely with the difluorinated analog, necessitating specific retrosynthetic adjustments. Additionally, unlike aliphatic difluoro-diketones (e.g., 2,2-difluoro-1,3-cyclohexanedione) which spontaneously form hydrates, the aromatic-fused indanedione core stabilizes the anhydrous diketone form, making aliphatic analogs unacceptable substitutes due to their divergent handling requirements and stoichiometry [REFS-1, REFS-2].

Substitution Risk

Lipophilicity & Permeability
CF₂ group increases LogP vs. parent indandione, altering membrane partitioning; unsubstituted or alkyl analogs may not match permeability profiles.
Carbonyl Electrophilicity
Fluorine withdrawal enhances carbonyl reactivity; non-fluorinated or 2,2-dichloro analogs exhibit different reactivity in condensations.
Synthetic Compatibility
Loss of C2 acidic protons abolishes anion chemistry; requires distinct strategies compared to 1,3-indandione for further derivatization.

Extreme Electrophilicity Disrupting Standard Asymmetric Stereoinduction

The gem-difluoro group drastically increases the reactivity of the carbonyl centers. When subjected to asymmetric reduction or alkyne addition—processes that typically yield high enantiomeric excess (>90% ee) for standard unfluorinated ketones—2,2-difluoro-1H-indene-1,3(2H)-dione yields 0% enantiocontrol (a racemic mixture). This extreme reactivity forces chemists to alter retrosynthetic routes (e.g., setting stereocenters prior to coupling) when targeting chiral difluoroindanediols [1].

Evidence DimensionEnantiomeric Excess (ee) in direct asymmetric reduction/alkyne addition
Target Compound Data~0% ee (racemic mixture due to extreme diketone reactivity)
Comparator Or BaselineStandard unfluorinated ketones (typically >90% ee under identical chiral catalysis)
Quantified DifferenceComplete loss of stereoinduction (0% vs >90% ee)
ConditionsAsymmetric reduction / alkyne addition conditions

Buyers must be aware that standard chiral catalysts will not work directly on this compound, requiring procurement of alternative chiral resolving agents or altered synthetic routes.

LogP Comparison
Reported
LogP 2.1 (target) vs. 0.6–1.5 (parent 1,3-indandione)
Supports lipophilicity-driven permeability screening
Cross-database predicted values; no head-to-head experimental measurement

QA/QC NMR Differentiation from Monofluorinated Impurities

Ensuring complete difluorination is critical for downstream stoichiometry. 2,2-Difluoro-1H-indene-1,3(2H)-dione is definitively identified by a 13C NMR triplet at δ 104.0 ppm (1JC-F = 264 Hz) and a 19F NMR singlet at δ -125.9 ppm. In contrast, the monofluorinated impurity, 2-fluoro-1,3-indanedione, exhibits a 13C doublet at δ 90.1 ppm (1JC-F = 211.2 Hz) and a 19F doublet at δ -207.3 ppm. This stark spectroscopic contrast allows for rapid, quantitative batch validation during procurement [1].

Evidence Dimension13C NMR Chemical Shift and Splitting (C2 carbon)
Target Compound Dataδ 104.0 ppm (triplet, 1JC-F = 264 Hz)
Comparator Or Baseline2-fluoro-1,3-indanedione (δ 90.1 ppm, doublet, 1JC-F = 211.2 Hz)
Quantified Difference13.9 ppm downfield shift and transition from doublet to triplet
ConditionsStandard NMR spectroscopy (CDCl3 or comparable solvent)

Provides a definitive analytical benchmark for QA/QC to ensure buyers are receiving the fully difluorinated building block without reactive monofluoro impurities.

Melting Point
Reported
116.5–118.6 °C (difluoro) vs. 129–132 °C (parent) vs. 123–124 °C (dichloro)
Supports thermal processing and storage specification review
Database melting points; may vary with purity and measurement method

Divergent Ring-Expansion Reactivity under Aggressive Fluorination

The presence of the pre-installed CF2 group fundamentally alters the molecule's reaction pathway under aggressive fluorination. When treated with Xenon difluoride (XeF2) and HF, 2,2-difluoro-1H-indene-1,3(2H)-dione undergoes a divergent ring expansion to yield 2,2,3,3-tetrafluorochroman-4-one. Conversely, the unfluorinated baseline, 1H-indene-1,3(2H)-dione, undergoes a completely different reaction to yield 1,2-(1,1,3,3-tetrafluorotrimethylenedioxo)benzene [1].

Evidence DimensionMajor product of XeF2 / HF fluorination
Target Compound Data2,2,3,3-tetrafluorochroman-4-one (ring expansion)
Comparator Or Baseline1H-indene-1,3(2H)-dione (yields 1,2-(1,1,3,3-tetrafluorotrimethylenedioxo)benzene)
Quantified DifferenceComplete divergence in molecular skeleton (chromanone vs. dioxobenzene derivative)
ConditionsXeF2 fluorination with HF catalyst at room temperature

Proves that this compound is an exclusive, non-substitutable precursor for synthesizing specific tetrafluorinated chromanone scaffolds.

PDE4 Pharmacophore
Class-level
Scaffold used in nonemetic PDE4 inhibitors with nanomolar IC₅₀ and oral TNF-α inhibition in murine model
Reported pharmacophore context; direct compound-specific PDE4 and emesis data not available
Class-level inference from J. Med. Chem. 1998; verify compound-specific SAR

Anhydrous Stability and Hydration Resistance vs. Aliphatic Analogs

Aliphatic gem-difluoro diketones, such as 2,2-difluoro-1,3-cyclohexanedione, are highly susceptible to spontaneous hydration, forming stable gem-diol hydrates (m.p. 68-76 °C) which complicate stoichiometric calculations and require rigorous drying protocols. In contrast, the aromatic-fused core of 2,2-difluoro-1H-indene-1,3(2H)-dione stabilizes the molecule, allowing it to remain predominantly in the anhydrous diketone form (m.p. 115–117 °C) under standard handling conditions [1].

Evidence DimensionSpontaneous hydrate formation at room temperature
Target Compound DataRemains stable anhydrous diketone (m.p. 115–117 °C)
Comparator Or Baseline2,2-difluoro-1,3-cyclohexanedione (forms gem-diol hydrate, m.p. 68-76 °C)
Quantified DifferenceRetention of diketone functionality vs. conversion to diol
ConditionsStandard atmospheric moisture and room temperature handling

Ensures predictable stoichiometry and eliminates the need for complex dehydration steps required when handling aliphatic difluoro-diketone analogs.

Synthetic Route
Method context
Electrochemical gem-difluorination via paired electrolysis or continuous flow
Supports scale-up route evaluation; yield data not compound-specific
Method from Org. Lett. 2024; verify supplier process applicability

Synthesis of Difluoroindanediol-Based Antibiotics

Used as the critical starting material for developing MenE enzyme inhibitors targeting MRSA, where the pre-installed gem-difluoro group is essential for target binding affinity and metabolic stability, bypassing the need for late-stage fluorination [1].

Precursor for Tetrafluorinated Chromanones

Procured specifically for ring-expansion reactions using XeF2/HF to yield 2,2,3,3-tetrafluorochroman-4-one, a structural scaffold that is synthetically inaccessible from unfluorinated indandione [2].

Electrophilic Condensation Workflows

Utilized in specialized condensation reactions where the exceptionally high electrophilicity of the difluorinated carbonyls is required to drive challenging nucleophilic additions that would stall or fail with standard unfluorinated ketones [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4 inhibitor pharmacophore design
Fluorinated indandione scaffold with CF₂ metabolic blockade
In vitro PDE4 inhibition and cellular TNF-α response
¹⁹F NMR binding/metabolism probe
Symmetrical CF₂ group with strong simplified singlet signal
¹⁹F NMR spectral reference and ligand interaction studies
Donor-acceptor chromophore design
Enhanced electron-withdrawing character from fluorine
HOMO-LUMO gap tuning via inductive effects
Fluorinated indenofluorene semiconductor synthesis
Non-enolizable dione core with predictable regiochemistry
Frontier orbital energy modulation without steric bulk

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

182.01793569 g/mol

Monoisotopic Mass

182.01793569 g/mol

Heavy Atom Count

13

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